molecular formula C12H14ClNO3 B2398264 1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one CAS No. 400085-21-4

1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one

Cat. No.: B2398264
CAS No.: 400085-21-4
M. Wt: 255.7
InChI Key: BMSZPAULIUOPBH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one is an organic compound characterized by a chlorophenyl group attached to a nitropentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one typically involves the nitration of 4-chlorophenyl-4-methylpentan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 1-(4-Aminophenyl)-4-methyl-4-nitropentan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-methylpentan-1-one: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    1-(4-Chlorophenyl)-4-methyl-4-nitrobutan-1-one: Shorter carbon chain, affecting its physical and chemical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methyl-4-nitropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZPAULIUOPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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